2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl
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Overview
Description
2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H22O4 and a molecular weight of 302.36 g/mol . It is characterized by the presence of four methoxy groups and two methyl groups attached to a biphenyl core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl typically involves the methylation of 2,2’,6,6’-tetramethoxy-1,1’-biphenyl. One common method includes the use of methyl iodide (CH3I) and a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced biphenyl derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4) for bromination; HNO3 in sulfuric acid (H2SO4) for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl compounds.
Scientific Research Applications
2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, its methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The biphenyl core provides a rigid framework that can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2’,6,6’-Tetramethoxy-1,1’-biphenyl: Lacks the methyl groups present in 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl.
4,4’,6,6’-Tetramethoxy-3,3’-dimethyl-1,1’-biphenyl-2,2’-diol: Contains additional hydroxyl groups.
2,2’,6,6’-Tetramethyl-4,4’-biphenol: Contains methyl groups instead of methoxy groups.
Uniqueness
2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H22O4 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(2,6-dimethoxy-4-methylphenyl)-1,3-dimethoxy-5-methylbenzene |
InChI |
InChI=1S/C18H22O4/c1-11-7-13(19-3)17(14(8-11)20-4)18-15(21-5)9-12(2)10-16(18)22-6/h7-10H,1-6H3 |
InChI Key |
HCEQCYGZZNDGID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)C)OC)OC |
Origin of Product |
United States |
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